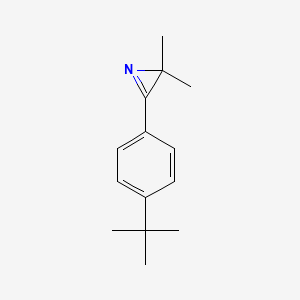![molecular formula C15H27NSi B12541406 N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine CAS No. 143379-90-2](/img/structure/B12541406.png)
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is a chemical compound known for its applications in organic synthesis. It is a derivative of amine and contains a trimethylsilyl group, which makes it a valuable reagent in various chemical reactions. The compound is used to modify polar organic compounds and is involved in stereospecific addition reactions as well as nucleophilic substitutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine typically involves the reaction of diethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Diethylamine+Trimethylsilyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields amine oxides, while reduction produces secondary amines .
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is widely used in scientific research due to its versatility:
Chemistry: It is used as a silylating agent to protect functional groups during synthesis.
Biology: The compound is used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its ability to stabilize reactive intermediates, making it a valuable tool in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyltrimethylsilylamine: Similar in structure but lacks the phenyl group.
(Diethylamino)trimethylsilane: Another silylating agent with similar applications.
Uniqueness
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is unique due to the presence of the phenyl group, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs .
Propiedades
Número CAS |
143379-90-2 |
|---|---|
Fórmula molecular |
C15H27NSi |
Peso molecular |
249.47 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(4-trimethylsilylphenyl)ethanamine |
InChI |
InChI=1S/C15H27NSi/c1-6-16(7-2)13-12-14-8-10-15(11-9-14)17(3,4)5/h8-11H,6-7,12-13H2,1-5H3 |
Clave InChI |
MFASKQAXOTUFJC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1=CC=C(C=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


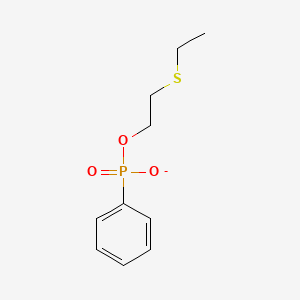
![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
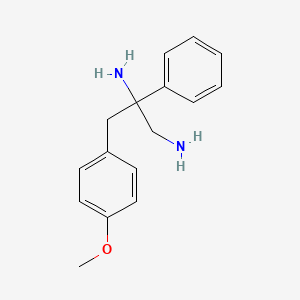
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
methanone](/img/structure/B12541348.png)
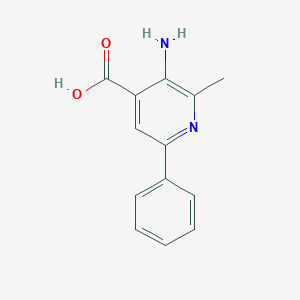
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)

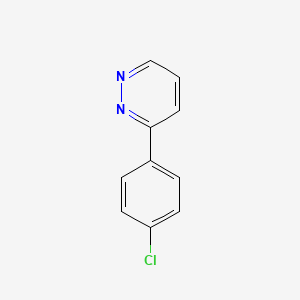

![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)

